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For Researchers, Scientists, and Drug Development Professionals

The accurate identification of isomeric compounds is a critical challenge in many scientific

disciplines, including drug development, metabolomics, and environmental analysis. Positional

isomers, which differ only in the location of a functional group, often exhibit similar physical and

chemical properties, making their differentiation by conventional analytical techniques difficult.

This guide provides a comprehensive comparison of the mass spectrometric behavior of four

positional isomers of butoxybutane: n-butoxybutane, sec-butoxybutane, iso-butoxybutane, and

tert-butoxybutane. By examining their distinct fragmentation patterns under electron ionization

(EI), we demonstrate how mass spectrometry can be a powerful tool for their unambiguous

identification.

Performance Comparison of Butoxybutane Isomers
in Mass Spectrometry
Electron ionization mass spectrometry of butoxybutane isomers (C₈H₁₈O, molecular weight:

130.23 g/mol ) produces characteristic fragmentation patterns that allow for their differentiation.

The primary fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond

adjacent to the oxygen) and cleavage of the C-O bond. The stability of the resulting

carbocations and radical species dictates the relative abundance of the fragment ions.
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The table below summarizes the major fragment ions and their relative intensities observed in

the mass spectra of the four butoxybutane isomers.

m/z
Proposed
Ion

n-
butoxybuta
ne

sec-
butoxybuta
ne

isobutoxyb
utane

tert-
butoxybuta
ne

130 [M]⁺ <1% <1% <1% Not Observed

101 [M - C₂H₅]⁺ 15% 30% 5% -

87 [M - C₃H₇]⁺ 10% 15% 25% 5%

73 [M - C₄H₉]⁺ 5% 10% 10%
100% (Base

Peak)

57 [C₄H₉]⁺
100% (Base

Peak)

100% (Base

Peak)

100% (Base

Peak)
80%

45 [C₂H₅O]⁺ 20% 40% 15% -

43 [C₃H₇]⁺ 30% 50% 40% 20%

41 [C₃H₅]⁺ 60% 70% 50% 30%

29 [C₂H₅]⁺ 40% 50% 30% 15%

Note: Relative intensities are approximate and can vary slightly depending on the instrument

and experimental conditions.

Fragmentation Pathways and Spectral Interpretation
The differences in the mass spectra of the butoxybutane isomers can be rationalized by

examining their distinct fragmentation pathways.

n-Butoxybutane
The mass spectrum of n-butoxybutane is characterized by a base peak at m/z 57,

corresponding to the butyl cation ([C₄H₉]⁺). This is formed by the cleavage of the C-O bond.

Another significant fragmentation is the α-cleavage, leading to the formation of the ion at m/z

101 through the loss of an ethyl radical.
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[C₄H₉OCH₂CH₂CH₂CH₃]⁺˙
m/z 130

[C₄H₉]⁺
m/z 57 (Base Peak) - •OCH₂CH₂CH₂CH₃

[CH₂(O)CH₂CH₂CH₂CH₃]⁺
m/z 101

α-cleavage
- •C₂H₅

[C₃H₅]⁺
m/z 41

 - CH₄

[CH₃CH₂CH(CH₃)OCH₂CH₂CH₂CH₃]⁺˙
m/z 130

[C₄H₉]⁺
m/z 57 (Base Peak) - •OCH₂CH₂CH₂CH₃

[CH₃CH(O)CH₂CH₂CH₂CH₃]⁺
m/z 101

α-cleavage
- •C₂H₅

[C₂H₅O]⁺
m/z 45

 - C₄H₈

[(CH₃)₂CHCH₂OCH₂CH₂CH₂CH₃]⁺˙
m/z 130

[C₄H₉]⁺
m/z 57 (Base Peak) - •OCH₂CH(CH₃)₂

[M - C₃H₇]⁺
m/z 87

rearrangement & cleavage
- •C₃H₇

[C₃H₇]⁺
m/z 43

 - CH₂

[(CH₃)₃COCH₂CH₂CH₂CH₃]⁺˙
m/z 130

[(CH₃)₃CO]⁺
m/z 73 (Base Peak) - •C₄H₉

[(CH₃)₃C]⁺
m/z 57

 - •OC₄H₉
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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